1,4-Diaminopentane
Overview
Description
1,4-Diaminopentane is an organic compound with the chemical formula C5H14N2 . It is a diamine , meaning it contains two amino groups (NH2) separated by a pentane chain. The compound is colorless, hygroscopic (absorbs moisture), and has a fishy odor. It plays essential roles in biological processes and has applications in various fields.
Synthesis Analysis
1,4-Diaminopentane can be synthesized through several methods:
- Reductive Amination : This involves the reduction of glutaraldehyde (a five-carbon aldehyde) using ammonia or ammonium salts.
- Hydrogenation of Glutaronitrile : Glutaronitrile (a precursor) reacts with hydrogen gas over a catalyst to yield 1,4-diaminopentane.
Molecular Structure Analysis
The molecular structure of 1,4-diaminopentane consists of a linear pentane chain with amino groups at positions 1 and 4:
H H
| |
H-N-C-C-N-H
| |
H H
Chemical Reactions Analysis
- Decarboxylation of Glutamate : 1,4-Diaminopentane is involved in the biosynthesis of polyamines. It is formed by decarboxylation of glutamate via the enzyme ornithine decarboxylase .
- Polymerization : It can undergo polymerization reactions to form polyamides, such as nylon-5, which finds applications in textiles and plastics.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 27°C.
- Solubility : Soluble in water and polar solvents.
- pKa Values : The amino groups have pKa values around 10.6 and 9.7, respectively.
- Stability : Stable under normal conditions.
Scientific Research Applications
1. Bio-based Production and Polymer Applications
1,4-Diaminopentane (DAP), also known as cadaverine, is gaining significant interest in the field of bio-economy for its role as a platform chemical, particularly in bio-based polymer production. Research indicates its potential as an innovative building block for bio-based polymers, leveraging microbial metabolism for its production. Key studies have focused on engineered strains of Corynebacterium glutamicum and Escherichia coli for the efficient bio-based supply of DAP, linking renewable feedstocks to innovative biopolymers (Kind & Wittmann, 2011).
2. Fermentation and Purification Processes
The purification of DAP from fermentation broth has been a focus of recent research. Efficient processes for the recovery and purification of DAP have been developed, crucial for the synthesis of bio-based nylons. These processes are designed to be safe, avoiding flammable or toxic solvents, and achieving high yields and purity, which is critical for industrial applications (Lee et al., 2019).
3. Bio-nylon and Sustainable Plastics Industry
DAP plays a significant role in the sustainable plastics industry, especially in the production of bio-nylon. Advances in the use of renewable raw materials for DAP synthesis are crucial for establishing a sustainable plastics industry. Studies have reviewed biosynthesis approaches, including metabolic engineering and biocatalysis, highlighting the application of bio-based DAP in nylon materials (Wang, Li, & Deng, 2020).
4. Enzymatic Synthesis and Industrial Chemical Applications
The enzymatic synthesis of DAP, particularly focusing on lysine decarboxylase, has been extensively researched. This approach is relevant for the production of biopolyamides and involves molecular engineering and immobilization strategies to improve enzyme activity and stability (Liu & Qi, 2022). Moreover, the direct biotransformation of lysine to DAP, a crucial step in the synthesis of industrial chemicals, has been optimized in whole-cell reactions using recombinant E. coli strains (Kim et al., 2015).
5. Integration of Biological and Chemical Methods for Bio-Nylon Production
The integration of biological and chemical approaches for the production of bio-nylon, such as PA5.10, from renewable sources using engineered Corynebacterium glutamicum, represents a significant advancement. This process involves the production of DAP as a polymer building block and its subsequent chemical polymerization with sebacic acid derived from plant oils, showcasing the potential for the generation of sustainable bio-polymers with enhanced material properties (Kind et al., 2014).
Safety And Hazards
- Toxicity : 1,4-Diaminopentane is generally considered low in toxicity.
- Irritant : It may cause skin and eye irritation.
- Inhalation : Inhalation of vapors should be avoided.
- Handling : Proper protective equipment (gloves, goggles) is recommended.
Future Directions
- Biomedical Applications : Explore its potential in drug delivery systems or tissue engineering.
- Green Synthesis : Investigate eco-friendly methods for its production.
- Functional Materials : Develop novel materials based on 1,4-diaminopentane.
properties
IUPAC Name |
pentane-1,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(7)3-2-4-6/h5H,2-4,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEICEJLUNGARHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338738 | |
Record name | 1,4-DIAMINOPENTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diaminopentane | |
CAS RN |
591-77-5 | |
Record name | 1,4-Pentanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=591-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-DIAMINOPENTANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40338738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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